molecular formula C13H15BrO3 B1327859 Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate CAS No. 898776-92-6

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Cat. No. B1327859
M. Wt: 299.16 g/mol
InChI Key: RPUMKOTZKHZVHP-UHFFFAOYSA-N
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Description

Compounds like “Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. The bromo and methyl groups on the phenyl ring and the ethyl ester group suggest that this compound might be used in organic synthesis .


Molecular Structure Analysis

The molecular structure of a compound like this would consist of a phenyl ring (a hexagonal ring of carbon atoms) with a bromo and methyl substituents, and an ester functional group attached to the phenyl ring .


Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other nucleophiles in a substitution reaction .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the molecular structure. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and they are often liquids at room temperature .

Scientific Research Applications

Anti-HIV Activities

Ethyl 2-alkyl-4-aryl-3-oxobutyrates, a class of compounds to which Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate belongs, have been utilized in the synthesis of potent anti-HIV agents. Specifically, they were synthesized from arylacetonitriles and 2-bromo esters, and further processed into 5-alkyl-6-(arylmethyl)uracils. These uracils showed high potency against HIV-1, indicating the compound's potential in antiviral medication development (Danel et al., 1996).

Anticancer Agent Synthesis

The compound has been instrumental in synthesizing derivatives with potential anticancer activities. For instance, it was used in the synthesis of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and 3,5-dimethyl-4-[4-substituted sulphonamidophenylazo]-pyrazoles. These compounds, through bromination and cyclization processes, yielded 4-hydroxpyrazoles, showcasing a pathway to developing novel anticancer drugs (Soliman & Shafik, 1975).

Enantioselective Hydrogenation

The compound has also found applications in enantioselective hydrogenation processes. It was used in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, demonstrating a high level of asymmetric induction and showcasing its utility in producing optically active intermediates for pharmaceuticals (Starodubtseva et al., 2004).

Biosynthesis in Wine Aromas

Ethyl 4-oxobutyrate, a related compound, was used in studies to understand the biosynthesis of certain gamma-substituted-gamma-butyrolactones present in film sherries. The compound's reaction with S. fermentati in simulated sherry conditions confirmed pathways for their formation, indicating its role in flavor and aroma development in beverages (Fagan et al., 1981).

Antibacterial and Antimicrobial Activities

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. Compounds derived from it showed significant inhibitory effects against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Kucukguzel et al., 1999).

Safety And Hazards

Like many organic compounds, this compound should be handled with care. It could be harmful if ingested, inhaled, or comes into contact with the skin. It’s also likely to be flammable .

Future Directions

The future directions for a compound like this would likely involve its use in the synthesis of more complex molecules, possibly for the development of pharmaceuticals or materials .

properties

IUPAC Name

ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUMKOTZKHZVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645698
Record name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

CAS RN

898776-92-6
Record name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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